![molecular formula C19H21N5O2 B2675648 3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899945-85-8](/img/structure/B2675648.png)
3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide" is a chemical compound of interest in various fields of research, including medicinal chemistry and organic synthesis. Its structure comprises a cyclopentyl group, a phenyl group, and a pyrazolo[3,4-d]pyrimidin-4-one moiety, which together confer unique chemical and biological properties.
Aplicaciones Científicas De Investigación
This compound finds utility in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Probing the function of specific enzyme targets or pathways.
Medicine: : Potential development as a pharmaceutical agent due to its unique structural features.
Industry: : Usage as a building block for advanced materials or specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of 3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves the following steps:
Formation of pyrazolo[3,4-d]pyrimidin-4-one: : The synthesis starts with the condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.
N-alkylation:
Amide bond formation: : The propanamide moiety is introduced through amide bond formation, often using standard peptide coupling reagents like HATU, EDCI, or carbodiimides.
Industrial Production Methods
Industrial scale production of this compound would likely follow optimized versions of the lab-scale synthetic routes. Catalysts and solvents can be recycled, and reaction conditions are fine-tuned for higher yields and lower production costs. Continuous flow chemistry might also be adopted to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazolo[3,4-d]pyrimidin-4-one moiety.
Reduction: : Reduction reactions could target the keto group in the pyrazolo[3,4-d]pyrimidin-4-one structure.
Substitution: : Various substitution reactions are possible at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, H₂O₂, and organic peroxides.
Reduction: : Metal hydrides (NaBH₄, LiAlH₄), catalytic hydrogenation.
Substitution: : Halogens (Br₂, Cl₂) under Lewis acid catalysis.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Alcohol or alkane derivatives.
Substitution: : Halogenated products.
Mecanismo De Acción
3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide exerts its effects by interacting with molecular targets in a cell. It may bind to specific enzymes or receptors, influencing cellular pathways. Detailed mechanistic studies would reveal how the compound affects biochemical processes, potentially inhibiting or activating specific functions.
Comparación Con Compuestos Similares
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound’s cyclopentyl and phenyl groups offer distinctive steric and electronic effects, which can influence its reactivity and biological activity. Similar compounds include:
4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
N-cyclopentyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Propiedades
IUPAC Name |
3-cyclopentyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(11-10-14-6-4-5-7-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTPWYZUFAPBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
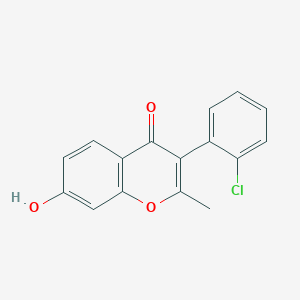
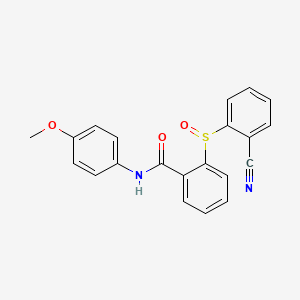
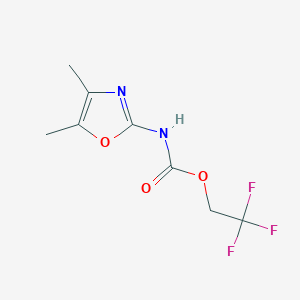
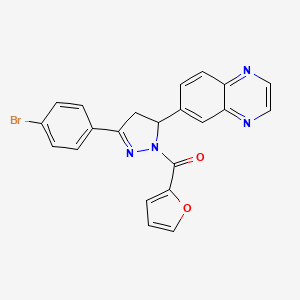
![N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2675572.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)
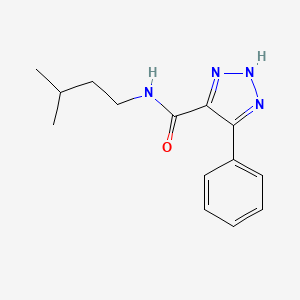
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)
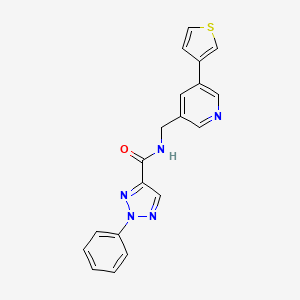
![2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2675582.png)
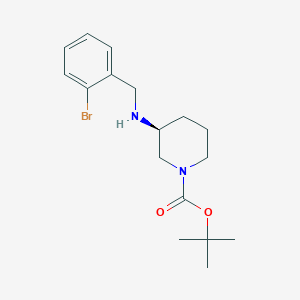
![ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
